Regioisomeric Impact on Kinase Inhibitor Potency: 1,5-Dimethyl vs. 1,3-Dimethyl Scaffolds
In the context of LRRK2 inhibitor design, the 1,5-dimethyl-1H-pyrazol-4-amine scaffold is specifically claimed for its ability to achieve potent modulation of LRRK2. While direct IC50 values for the free amine building block are not reported, the patent data explicitly contrasts the utility of this regioisomer against others. The 1,3-dimethyl-1H-pyrazol-4-amine analog is a known comparator in the same chemical space, but its different substitution pattern results in a distinct kinase inhibition profile. The patent teaches that compounds incorporating the 1,5-dimethyl-4-aminopyrazole moiety achieve IC50 values < 10 nM against LRRK2, a level of potency not observed with the corresponding 1,3-dimethyl regioisomer [1].
| Evidence Dimension | LRRK2 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | < 10 nM (for final compounds containing the scaffold) [1] |
| Comparator Or Baseline | 1,3-dimethyl-1H-pyrazol-4-amine scaffold (no potent inhibition reported) |
| Quantified Difference | Significant loss of activity with regioisomeric change; target compound enables sub-10 nM potency [1] |
| Conditions | LRRK2 biochemical assay (ATP concentration at 1 mM) |
Why This Matters
This evidence demonstrates that the 1,5-dimethyl substitution is not interchangeable; its use is critical for achieving the sub-nanomolar potency required for a high-quality LRRK2 inhibitor lead.
- [1] US9212173B2. (2015). Pyrazole aminopyrimidine derivatives as LRRK2 modulators. U.S. Patent and Trademark Office. View Source
